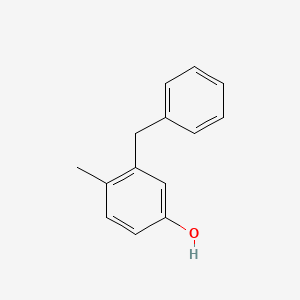
Carbonohydrazonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonohydrazonic dichloride is an organic compound with the chemical formula CH2Cl2N2 It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms attached to a carbon atom, which is also bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonohydrazonic dichloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
N2H4 + COCl2 → CH2Cl2N2 + 2HCl
The reaction is carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product. The resulting this compound is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents such as phosgene, thereby improving safety and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonohydrazonic dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonohydrazonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other advanced materials due to its reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of carbonohydrazonic dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily displaced by other nucleophiles. The compound can also form stable intermediates with various substrates, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine (N2H4): A simpler derivative of hydrazine without the chlorine atoms.
Carbonyl Chloride (COCl2):
Dichloromethane (CH2Cl2): A solvent with similar chlorine content but different reactivity.
Uniqueness
Carbonohydrazonic dichloride is unique due to its dual functionality, combining the reactivity of both hydrazine and dichloromethane. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
41916-76-1 |
|---|---|
Formule moléculaire |
CH2Cl2N2 |
Poids moléculaire |
112.94 g/mol |
Nom IUPAC |
dichloromethylidenehydrazine |
InChI |
InChI=1S/CH2Cl2N2/c2-1(3)5-4/h4H2 |
Clé InChI |
BLNVNNFTYSPBHF-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
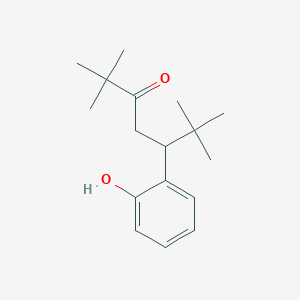
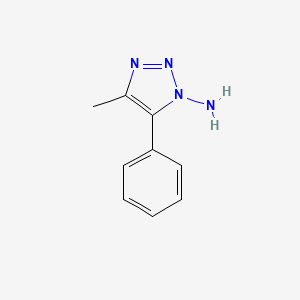
![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
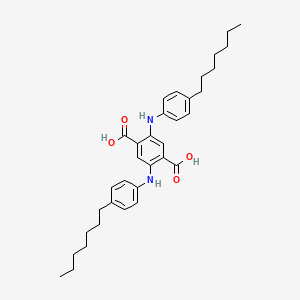
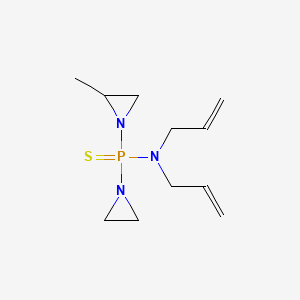
-lambda~5~-phosphane](/img/structure/B14659595.png)

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
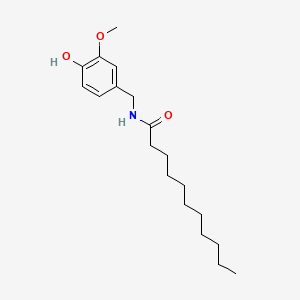
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

